1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride
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Overview
Description
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride is a synthetic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a piperazine ring substituted with a 3-chlorophenyl group and a 4-fluorophenoxy group, making it a subject of study in medicinal chemistry and pharmacology.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:
Preparation of 3-chlorophenylpiperazine: This involves the reaction of 3-chloroaniline with piperazine under controlled conditions.
Formation of 4-fluorophenoxypropan-2-ol: This step involves the reaction of 4-fluorophenol with epichlorohydrin, followed by ring-opening with a base to yield the desired alcohol.
Coupling Reaction: The final step involves coupling the two intermediates under suitable conditions, often using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the halogenated aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in an aqueous medium for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted aromatic compounds.
Scientific Research Applications
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Used in the development of new materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of 1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(3-Chlorophenyl)piperazin-1-yl)-3-(4-chlorophenoxy)propan-2-ol dihydrochloride
- 1-(4-(3-Fluorophenyl)piperazin-1-yl)-3-(4-fluorophenoxy)propan-2-ol dihydrochloride
Uniqueness
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol Dihydrochloride is unique due to the specific combination of its substituents, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.
Properties
IUPAC Name |
1-[4-(3-chlorophenyl)piperazin-1-yl]-3-(4-fluorophenoxy)propan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClFN2O2.2ClH/c20-15-2-1-3-17(12-15)23-10-8-22(9-11-23)13-18(24)14-25-19-6-4-16(21)5-7-19;;/h1-7,12,18,24H,8-11,13-14H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWHFEXHMPVUKBY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC(COC2=CC=C(C=C2)F)O)C3=CC(=CC=C3)Cl.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24Cl3FN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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